molecular formula C14H21NO2 B1388803 4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether CAS No. 946682-12-8

4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether

Cat. No. B1388803
M. Wt: 235.32 g/mol
InChI Key: VTLNTXWIDXQCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether is a chemical compound with the molecular formula C14H21NO2 . It has a molecular weight of 235.33 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether consists of a piperidine ring attached to a phenyl ring through an ethyl ether linkage . The phenyl ring is substituted with a methoxy group .


Physical And Chemical Properties Analysis

4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether is a compound with a molecular weight of 235.33 . The InChI code for this compound is 1S/C14H21NO2.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H .

Safety And Hazards

The safety information available indicates that 4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm.

Future Directions

The future directions of research involving 4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies aimed at understanding protein function and interactions.

properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-4-6-14(7-5-13)17-10-8-12-3-2-9-15-11-12/h4-7,12,15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLNTXWIDXQCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2-(3-piperidinyl)ethyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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